![molecular formula C14H10O4 B1334045 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid CAS No. 24351-54-0](/img/structure/B1334045.png)

2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

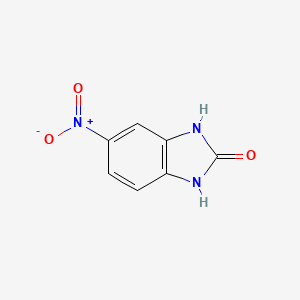

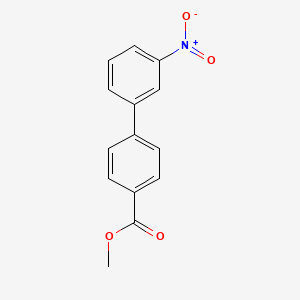

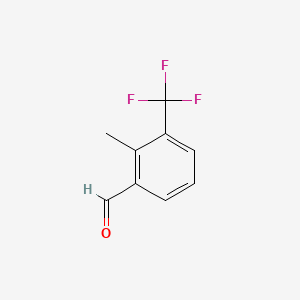

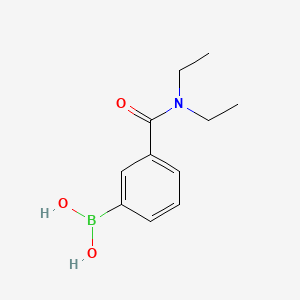

The compound 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring attached to a carboxylic acid group, and in this derivative, an additional benzo[d][1,3]dioxol-5-yl group is present. The molecular structure and properties of benzoic acid derivatives have been extensively studied due to their importance in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzene ring or the modification of the carboxylic acid group. For example, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involves esterification and coupling reactions . Similarly, the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives utilizes the Michael addition reaction . These methods could potentially be adapted for the synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be determined using various spectroscopic techniques and theoretical calculations. For instance, the structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated using FT-IR, FT-Raman, and DFT calculations . Similarly, the molecular structure of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was characterized by DFT calculations and spectroscopic methods . These studies provide insights into the conformational stability and electronic properties of the molecules, which are crucial for understanding the behavior of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions due to their reactive carboxylic acid group and the possibility of further functionalization of the benzene ring. The reactivity of these compounds can be studied through computational methods such as DFT, which provide information on the frontier molecular orbitals and potential reaction sites . For example, the reactivity of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was analyzed using DFT studies, indicating the presence of nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as vibrational frequencies, NMR chemical shifts, and electronic transitions, can be determined experimentally and compared with theoretical predictions . These properties are influenced by the molecular structure and the presence of functional groups. For example, the vibrational spectra and molecular orbital contributions of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied to understand the stability and charge delocalization within the molecule . Additionally, the thermodynamic properties of these compounds can be calculated to predict their behavior under different conditions .

Applications De Recherche Scientifique

Fluorescence Probes Development

- 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid derivatives have been used to develop novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates, distinguishing them from other reactive oxygen species (ROS) (Setsukinai et al., 2003).

Photoinitiator for Polymerization

- A derivative of 1,3-benzodioxole, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, has been synthesized and shown to act as a caged one-component Type II photoinitiator for free radical polymerization (Kumbaraci et al., 2012).

Supramolecular Structures

- Triphenyltin(IV) carboxylates with benzoic acid derivatives, including 2-(Benzo[d][1,3]dioxol-5-yl), have been synthesized, leading to the formation of 1D supramolecular chains (Liu et al., 2011).

Molecular Structure and Electrode Potentials

- Studies on compounds including 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid have involved calculations of geometric parameters, vibrational frequencies, and electrode potentials, aiding in understanding their molecular structure and electrochemical properties (Riahi et al., 2007).

Anticancer Evaluations

- Derivatives of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid have been synthesized and evaluated for their anticancer properties, showing potential against breast cancer cells (Mansour et al., 2021).

Antimicrobial Activity

- Compounds synthesized from benzo[d][1,3]dioxol-5-yl derivatives have shown significant antimicrobial activity, particularly against certain fungal and bacterial strains (Umesha & Basavaraju, 2014).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOCCFXRLGYKBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373482 |

Source

|

| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid | |

CAS RN |

24351-54-0 |

Source

|

| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)